molecular formula C24H30N2O3S B4186857 4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE

4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE

Cat. No.: B4186857
M. Wt: 426.6 g/mol
InChI Key: JTHVOPJIVUSOQE-UHFFFAOYSA-N
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Description

4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, a sulfonyl group, and a bicyclic azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Formation of the Azabicyclo Moiety: This step involves the construction of the bicyclic structure, which can be achieved through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

    Substitution: The benzamide core and other parts of the molecule can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE: can be compared with other benzamide derivatives and sulfonyl-containing compounds.

    Benzamide Derivatives: These include compounds like N-(4-methylphenyl)benzamide and N-(3-sulfonylphenyl)benzamide.

    Sulfonyl-Containing Compounds: Examples include sulfonylureas and sulfonamides.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities or chemical reactivity not seen in other compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-methyl-N-[3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c1-17-8-10-18(11-9-17)22(27)25-19-6-5-7-21(12-19)30(28,29)26-16-24(4)14-20(26)13-23(2,3)15-24/h5-12,20H,13-16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHVOPJIVUSOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CC4(CC3CC(C4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE
Reactant of Route 6
4-METHYL-N-[3-({1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}SULFONYL)PHENYL]BENZAMIDE

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